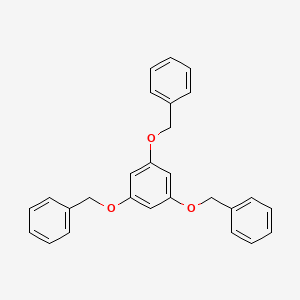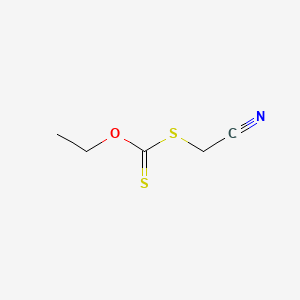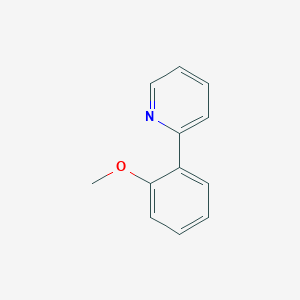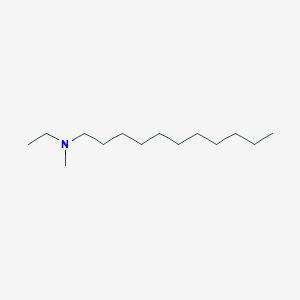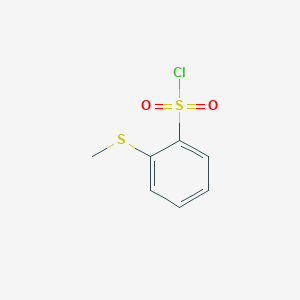
2-(Methylsulfanyl)benzene-1-sulfonyl chloride
Descripción general
Descripción
2-(Methylsulfanyl)benzene-1-sulfonyl chloride is an organic compound . It belongs to the group of benzenesulfonyl chlorides.
Synthesis Analysis
The synthesis of sulfonyl chlorides is a crucial procedure in organic chemistry . These compounds are the main precursors in the synthesis of sulfonyl amides . The synthesis of this compound could involve electrophilic aromatic substitution .Molecular Structure Analysis
The molecular formula of this compound is C7H7ClO2S2 . The InChI code isInChI=1S/C7H7ClO2S2/c1-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3 . Chemical Reactions Analysis
The chemical reactions of this compound could involve electrophilic aromatic substitution . The reaction sequence involves the generation of an electrophile, possible sites for electrophilic attack on the benzene ring, formation of the “activated σ-complex,” a resonance-stabilized reaction intermediate, and regeneration of the aromatic benzene ring .Physical And Chemical Properties Analysis
The molecular weight of this compound is 222.72 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 .Aplicaciones Científicas De Investigación
Chemical Interactions and Biological Activity
The compound 2-(Methylsulfanyl)benzene-1-sulfonyl chloride exhibits unique interactions and biological activities. One of its derivatives, methylsulphonylpentachlorobenzene, shows selective accumulation in specific body tissues like the gray matter of the brain, lung, and adrenal cortex, indicating potential for targeted therapeutic applications or as a tracer in medical imaging (Brandt et al., 2009). Furthermore, certain tris(sulfonyl)hydrazines derived from this compound have been tested for antineoplastic and trypanocidal activities, showing promise in the field of chemotherapy for cancer and trypanosomiasis (Shyam et al., 1990).
Diagnostic and Analytical Applications
The compound's derivatives also play a role in diagnostic and analytical fields. For instance, N-methyl-2-anilinonaphthalene-6-sulfonyl (MANS) derivatives bound to antibodies exhibit strong fluorescence, offering potential uses in bio-imaging and the development of diagnostic assays (Onodera et al., 1976).
Therapeutic Potential and Drug Design
In the area of drug design and therapeutic potential, several compounds incorporating the thiophene moiety substituted with 4-methanesulfonyl benzoyl at the fifth position have shown moderate to good anti-inflammatory activity, suggesting the potential for the development of new anti-inflammatory drugs (Pillai et al., 2003).
Mecanismo De Acción
Mode of Action
The mode of action of 2-(Methylsulfanyl)benzene-1-sulfonyl chloride is primarily through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic at the sulfur atom, making them susceptible to nucleophilic attack by amines, alcohols, and water. The resulting products, sulfonamides, sulfonate esters, and sulfonic acids, have various applications in medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of nucleophiles (such as amines, alcohols, and water), the pH of the environment, and the temperature . These factors can affect the rate and selectivity of the reactions that the compound undergoes.
Safety and Hazards
Direcciones Futuras
2-(Methylsulfanyl)benzene-1-sulfonyl chloride is used in laboratory chemicals and the synthesis of substances . It is not advised for use in food, drug, pesticide, or biocidal product use . Future directions could involve further exploration of its synthesis and potential applications in organic chemistry .
Propiedades
IUPAC Name |
2-methylsulfanylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S2/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALICADXOSCQKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494750 | |
| Record name | 2-(Methylsulfanyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60036-45-5 | |
| Record name | 2-(Methylsulfanyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





